molecular formula C19H21N5O2S B2946480 3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1226451-66-6

3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B2946480
CAS RN: 1226451-66-6
M. Wt: 383.47
InChI Key: QQYGXDXBCSULAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of 1,2,4-triazole, which may include compounds structurally similar to 3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one, have shown potential in antimicrobial applications. These compounds have been synthesized and tested for their efficacy against various microorganisms, demonstrating good to moderate antimicrobial activities (Bektaş et al., 2007).

Structural Analysis and Drug Design

Structural analysis of triazole derivatives, including those with arylpiperazine components, has been conducted to understand their bioactivity against specific receptors, such as the α1A-adrenoceptor. These studies involve conformational analysis, molecular orbital studies, and molecular docking to determine the binding modes of these compounds, which is crucial for the design of selective antagonists in drug development (Xu et al., 2016).

Anticancer Activity

Some heterocyclic compounds, potentially including those related to the specified chemical, have been evaluated for their anticancer activities. For instance, studies involving triazole derivatives have shown their effectiveness against certain cancer cell lines, including bone cancer cells. These investigations often include molecular docking studies to assess potential antiviral activity and interaction with specific proteins (Lv et al., 2019).

Reactivity and Adsorption Behavior

Research into the reactivity properties and adsorption behavior of triazole derivatives, particularly those involving piperazine, has been conducted. These studies use methods like density functional theory (DFT) and molecular dynamics (MD) simulations to explore interaction sites and noncovalent interactions. Such studies are important for understanding the stability and practical applications of these compounds in pharmaceutical contexts (Al-Ghulikah et al., 2021).

properties

IUPAC Name

3-[3-oxo-3-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-18(23-10-8-22(9-11-23)13-15-6-12-27-14-15)5-7-24-19(26)16-3-1-2-4-17(16)20-21-24/h1-4,6,12,14H,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYGXDXBCSULAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.